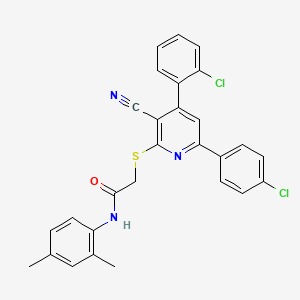

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide

Beschreibung

The compound 2-((4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a pyridine-based thioacetamide derivative featuring multiple aromatic and electron-withdrawing substituents. Its structure includes a central pyridine ring substituted with two chlorophenyl groups (at positions 4 and 6), a cyano group (position 3), and a thioether-linked acetamide moiety bound to a 2,4-dimethylphenyl group.

Eigenschaften

Molekularformel |

C28H21Cl2N3OS |

|---|---|

Molekulargewicht |

518.5 g/mol |

IUPAC-Name |

2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C28H21Cl2N3OS/c1-17-7-12-25(18(2)13-17)32-27(34)16-35-28-23(15-31)22(21-5-3-4-6-24(21)30)14-26(33-28)19-8-10-20(29)11-9-19/h3-14H,16H2,1-2H3,(H,32,34) |

InChI-Schlüssel |

NOLSHRDFSFXGID-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Cyanopyridine Core: The cyanopyridine core is synthesized through a condensation reaction between 2-chlorobenzaldehyde and 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.

Thioether Formation: The resulting cyanopyridine intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under acidic conditions to form the thioether linkage.

Acetamide Formation: Finally, the thioether intermediate is reacted with 2,4-dimethylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups on the aromatic rings can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorine atoms on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino derivatives

Substitution: Substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic rings and thioether linkage allow it to interact with cellular membranes and proteins, potentially disrupting their normal functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the literature, focusing on core structures, substituents, synthetic yields, and physicochemical properties.

Structural and Functional Group Comparisons

Key Observations:

Core Heterocycle: The target compound and the pyridine-based analog from share a central pyridine ring, whereas the pyrimidinone derivative () and phthalimide () feature different heterocycles.

Substituent Effects: The target compound’s 3-cyano group is a strong electron-withdrawing substituent, which may increase metabolic stability compared to the styryl groups in the analog from . The dual chlorophenyl groups on the pyridine ring may confer steric bulk and π-stacking capability, distinguishing it from the mono-chlorinated phthalimide () .

Physicochemical Properties

- Melting Points: The pyrimidinone derivative () exhibits a high melting point (230°C), likely due to hydrogen bonding from the oxo group, whereas the target compound’s melting point remains unreported but may be influenced by its dimethylphenyl group’s steric effects .

- Solubility: The cyano and chloro substituents in the target compound may reduce aqueous solubility compared to the methyl and oxo groups in .

Biologische Aktivität

The compound 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule notable for its unique structural features, which include a thioether linkage and multiple aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C28H21Cl2N3OS

- Molecular Weight : 558.4 g/mol

The structure consists of:

- A cyanopyridine moiety, which is believed to enhance biological activity.

- Two chlorophenyl groups that contribute to the compound's chemical reactivity and stability.

- A thioether linkage that may facilitate interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structures to 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide exhibit significant anticancer properties. Specifically, studies suggest that the cyanopyridine moiety may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

| Study | Findings |

|---|---|

| Demonstrated inhibitory effects on cancer cell lines, particularly in breast and liver cancers. | |

| Identified binding interactions with proteins involved in cancer progression. |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Strong |

The proposed mechanisms of action for this compound include:

- Protein Binding : The compound may interact with specific proteins involved in disease pathways, modulating their activity.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown the ability to scavenge ROS, contributing to their protective effects against oxidative stress.

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study evaluated the effects of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide on MDA-MB-231 (breast cancer) cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

-

Antimicrobial Testing :

- In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties.

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in the structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Mechanistic Studies : Elucidating the precise biological pathways affected by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.